molecular formula C4H8FN B2503810 (2S,3R)-3-Fluoro-2-methyl-azetidine CAS No. 2231664-14-3

(2S,3R)-3-Fluoro-2-methyl-azetidine

Cat. No. B2503810
CAS RN: 2231664-14-3
M. Wt: 89.113
InChI Key: UXEHOOOMCCXWNZ-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3-Fluoro-2-methyl-azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral azetidine, which means it has four different substituents on a four-membered ring. In

Mechanism of Action

The mechanism of action of ((2S,3R)-3-Fluoro-2-methyl-azetidine)-3-Fluoro-2-methyl-azetidine is not fully understood. However, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to a reduction in the production of certain metabolites or signaling molecules, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects
((2S,3R)-3-Fluoro-2-methyl-azetidine)-3-Fluoro-2-methyl-azetidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes involved in the biosynthesis of important signaling molecules such as prostaglandins and leukotrienes. Additionally, ((2S,3R)-3-Fluoro-2-methyl-azetidine)-3-Fluoro-2-methyl-azetidine has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using ((2S,3R)-3-Fluoro-2-methyl-azetidine)-3-Fluoro-2-methyl-azetidine in lab experiments is its ability to selectively inhibit certain enzymes. This can be useful in studying the role of these enzymes in various cellular processes. However, one limitation of using ((2S,3R)-3-Fluoro-2-methyl-azetidine)-3-Fluoro-2-methyl-azetidine is that it is a relatively new compound, and its properties and effects are not fully understood.

Future Directions

There are several future directions for the research and development of ((2S,3R)-3-Fluoro-2-methyl-azetidine)-3-Fluoro-2-methyl-azetidine. One potential avenue is the further exploration of its potential as a drug candidate. Additionally, the synthesis of other chiral azetidines using ((2S,3R)-3-Fluoro-2-methyl-azetidine)-3-Fluoro-2-methyl-azetidine as a building block could lead to the development of new and complex molecules with potential applications in various fields. Finally, further research is needed to fully understand the mechanism of action and physiological effects of ((2S,3R)-3-Fluoro-2-methyl-azetidine)-3-Fluoro-2-methyl-azetidine.

Synthesis Methods

The synthesis of ((2S,3R)-3-Fluoro-2-methyl-azetidine)-3-Fluoro-2-methyl-azetidine involves the reaction of a fluorinated aldehyde with an amino alcohol. The reaction is carried out under mild conditions and produces a racemic mixture of the compound. However, the separation of the enantiomers can be achieved by using chiral chromatography or other chiral separation techniques.

Scientific Research Applications

((2S,3R)-3-Fluoro-2-methyl-azetidine)-3-Fluoro-2-methyl-azetidine has shown promising results in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for drug development. Additionally, ((2S,3R)-3-Fluoro-2-methyl-azetidine)-3-Fluoro-2-methyl-azetidine has been used as a chiral building block in the synthesis of other complex molecules.

properties

IUPAC Name

(2S,3R)-3-fluoro-2-methylazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEHOOOMCCXWNZ-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CN1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-Fluoro-2-methyl-azetidine

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